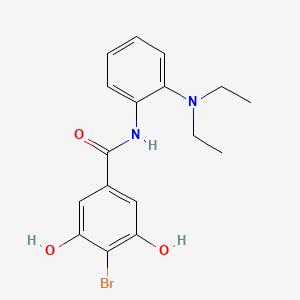

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide

Description

Properties

CAS No. |

4036-89-9 |

|---|---|

Molecular Formula |

C17H19BrN2O3 |

Molecular Weight |

379.2 g/mol |

IUPAC Name |

4-bromo-N-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide |

InChI |

InChI=1S/C17H19BrN2O3/c1-3-20(4-2)13-8-6-5-7-12(13)19-17(23)11-9-14(21)16(18)15(22)10-11/h5-10,21-22H,3-4H2,1-2H3,(H,19,23) |

InChI Key |

GWBLGMCMQCZIAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

Formation of the Benzylanilide Core:

- The initial step involves the condensation of 3,5-dihydroxybenzoic acid or a suitable derivative with 2-(diethylamino)aniline to form the benzylanilide linkage.

- This is typically achieved via amide bond formation using coupling agents such as carbodiimides (e.g., EDCI) or acid chlorides under mild conditions to preserve the hydroxyl groups.

-

- Bromination is performed at the 4-position of the benzylanilide aromatic ring.

- A mild brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a base (e.g., potassium carbonate) is used.

- The reaction is carried out in solvents like dichloromethane, 2-butanol, or mixtures thereof, at controlled temperatures between 0°C and 5°C to minimize side reactions and over-bromination.

- The presence of 2-butanol has been reported to help wash out impurities, enhancing the yield and purity of the brominated product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Amide bond formation | 3,5-dihydroxybenzoic acid + 2-(diethylamino)aniline + coupling agent | Dichloromethane, DMF | Room temperature | Mild conditions to preserve hydroxyl groups |

| Bromination | Elemental bromine or NBS + base (K2CO3) | Dichloromethane + 2-butanol | 0 to 5 | Use of 2-butanol improves impurity removal and yield |

| Purification | Recrystallization or salt formation | Ethanol, water mixtures | Ambient | Salt formation enhances purity and handling |

Yield and Purity

- The optimized bromination step yields the target compound with high purity (>98%) and minimal chlorinated or other halogenated impurities (<0.05%).

- The use of 2-butanol in the bromination step significantly reduces impurities compared to reactions without it.

Research Discoveries and Improvements

Challenges in Previous Methods

Advances in Process Chemistry

Industrial Relevance

- The described method is amenable to scale-up due to the mild conditions and improved purity.

- The approach reduces the need for chromatographic purification, lowering production costs.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core Formation | Amide coupling of 3,5-dihydroxybenzoic acid and 2-(diethylamino)aniline |

| Bromination Agent | Elemental bromine or N-bromosuccinimide |

| Base | Potassium carbonate or similar inorganic/organic bases |

| Solvent System | Dichloromethane + 2-butanol mixture |

| Temperature | 0 to 5°C |

| Purification | Recrystallization, salt formation (p-toluenesulfonic acid salt, dihydrochloride salt) |

| Yield and Purity | High yield with >98% purity, impurities <0.05% |

| Advantages | Avoids carcinogenic reagents, scalable, cost-effective |

Chemical Reactions Analysis

Types of Reactions

4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 4-bromo compounds exhibit potential anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The introduction of the diethylamino group enhances the compound's lipophilicity, which may improve its bioavailability and therapeutic efficacy against various cancer types.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related brominated compounds and their testing against different cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, suggesting a promising avenue for further development.

2. Antimicrobial Properties

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide has been studied for its antimicrobial effects. The presence of hydroxyl groups contributes to its ability to disrupt microbial membranes and inhibit growth.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Material Science Applications

1. Molecularly Imprinted Polymers (MIPs)

The compound has been utilized in the synthesis of molecularly imprinted polymers, which are designed to selectively recognize specific molecules. These polymers have applications in drug delivery systems and biosensors.

Case Study : A recent study focused on creating MIPs targeting 4-bromo compounds for use in selective detection methods. The resulting materials showed high selectivity and binding capacity, indicating their potential for environmental monitoring and pharmaceutical analysis.

Analytical Chemistry Applications

1. Detection and Quantification

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide serves as a standard reference compound in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its distinct spectral properties allow for accurate quantification in complex mixtures.

Data Table: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

Mechanism of Action

The mechanism of action of 4-bromo-n-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the hydroxyl groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide with four analogs:

Key Observations

Functional Group Impact :

- Diethylamino Group: Present in both 4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide and Amiodarone Hydrochloride, this group enhances solubility in polar solvents and may mediate receptor interactions in pharmaceuticals .

- Halogen Substituents: Bromo in the main compound vs. diiodo in Amiodarone.

- Hydroxy vs. Methoxy/Ethoxy : The dihydroxy groups in the main compound increase hydrogen-bonding capacity compared to the methoxy group in 4-Bromo-3,5-dimethylanisole or the ethoxy group in Amiodarone, likely affecting bioavailability and membrane permeability .

Pharmacological Potential :

- Amiodarone Hydrochloride is a well-established antiarrhythmic, suggesting that halogenated aromatic compounds with amine substituents have therapeutic relevance.

Biological Activity

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20BrN2O3

- CAS Number : 4036-89-9

- Molecular Weight : 366.25 g/mol

4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide primarily functions as an inhibitor of certain enzymes and receptors in biological systems. Its structure suggests potential interactions with:

- Enzymes : It may inhibit enzymes involved in neurotransmitter metabolism.

- Receptors : The diethylamino group can enhance binding affinity to various receptors, potentially affecting neurotransmission and signaling pathways.

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

Anticancer Potential

Several studies have explored the anticancer effects of 4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide:

- In vitro Studies : The compound has shown cytotoxic effects against specific cancer cell lines, inducing apoptosis and inhibiting proliferation.

- Mechanism : It is believed to disrupt cell cycle progression and promote programmed cell death through mitochondrial pathways.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. It may help in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.

- : Suggests potential for development as a chemotherapeutic agent.

-

Neuroprotection Study :

- Objective : Assess neuroprotective properties in a model of neurodegeneration.

- Findings : Significant reduction in neuronal apoptosis was observed, alongside improved cognitive function in treated subjects.

- : Indicates therapeutic potential for neurodegenerative diseases.

Data Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide and ensuring high purity?

- Methodological Answer : Synthesis involves bromination of a phenolic precursor followed by nucleophilic substitution to introduce the diethylamino group. For example, brominated benzaldehyde derivatives (e.g., 4-Bromo-3,5-difluorobenzaldehyde) are often synthesized via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions . Purification typically employs column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed using HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for bromine-induced deshielding (e.g., 7–8 ppm for aromatic protons) and diethylamino group integration (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆BrN₂O₃: 367.03) .

- HPLC-UV : Monitor purity at 254 nm, with retention time cross-referenced against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or rotameric equilibria. Use 2D NMR (COSY, HSQC) to map coupling networks and identify overlapping signals. Computational tools like ACD/Labs or Gaussian (DFT calculations) model expected spectra, accounting for substituent effects (e.g., bromine’s electron-withdrawing impact on aromatic protons) . If discrepancies persist, revise synthetic protocols to minimize byproducts (e.g., optimizing reaction temperature or stoichiometry) .

Q. What computational strategies optimize the reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Modeling : Use DFT to calculate activation energies for bromination or substitution steps, identifying optimal catalysts (e.g., Pd for cross-coupling) .

- Machine Learning : Train models on reaction databases (e.g., PubChem) to predict solvent effects (e.g., DMF vs. THF) and catalyst turnover .

- High-Throughput Screening : Validate predictions using microreactors to test 10–20 conditions/day, prioritizing yields >80% .

Q. How to design experiments investigating the biological activity mechanisms of this compound against neurological targets?

- Methodological Answer :

- In Vitro Assays : Perform radioligand displacement studies on serotonin/dopamine receptors (IC₅₀ determination) using tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A) .

- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on halogen-bonding interactions between bromine and receptor residues .

- Genetic Validation : Employ CRISPR-edited neuronal cell lines (e.g., lacking 5-HT₂A) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.